molecular formula C27H28N2O5S B2563552 diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate CAS No. 864926-65-8

diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate

Cat. No. B2563552
CAS RN: 864926-65-8
M. Wt: 492.59
InChI Key: DCGWOYIWEIOFHD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains two ester groups (the diethyl dicarboxylate part of the name), an amide group (the acetamido part), and a thiophene ring (the dihydrothieno part). These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiophene rings would likely contribute to the compound’s aromaticity, making it relatively stable. The ester and amide groups could participate in hydrogen bonding, affecting the compound’s solubility and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, its solubility would likely be affected by the polar ester and amide groups, while its melting and boiling points would depend on factors like molecular weight and intermolecular forces .

Scientific Research Applications

Metal Coordination Ligands in Polyacrylates

The compound can serve as a ligand for introducing metal coordination sites in polyacrylates. Ligands containing the 2,2’-bipyridine moiety are commonly used in the synthesis of transition metal complexes. By incorporating this compound into polyacrylate materials, researchers can create surfaces with embedded coordination sites for transition metals. These modified polymeric materials find applications in catalysis, sensing, and other areas where metal coordination plays a crucial role .

Photophysical Properties and Photocatalysis

The 2,2’-bipyridine derivatives, including this compound, have been studied for their photophysical properties. Transition metal complexes with 2,2’-bipyridine ligands exhibit interesting photochemical behavior. Researchers have explored their use in photocatalysis, dye-sensitized solar cells, and other photoactive applications. The prototype compound in this class is [Ru(bipy)₃]²⁺, but other metals (such as Ir, Re, Os, and even first-row transition metals like Fe) have also attracted attention .

Antiproliferative Activity

While specific studies on this compound are limited, related pyridine derivatives have been investigated for their antiproliferative activity. Researchers have synthesized and evaluated novel pyridine-based compounds for potential use in cancer therapy. Further exploration of this compound’s antiproliferative properties could be valuable .

Crystal Growth and Structural Elucidation

The compound’s single crystals have been successfully grown and characterized. Structural analysis revealed that it belongs to the triclinic crystal system. Such studies contribute to our understanding of crystallography and can aid in designing new materials with desirable properties .

Host-Guest Chemistry

Given its unique structure, this compound may participate in host-guest interactions. Researchers can explore its ability to form complexes with other molecules, potentially leading to applications in supramolecular chemistry, drug delivery, or sensing .

Luminescent Complexes

The compound could serve as a ligand for luminescent complexes. For instance, it might form complexes with lanthanide ions (such as terbium) to exhibit interesting luminescence properties. These complexes find applications in sensors, imaging, and optoelectronic devices .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s meant to be a drug, for example, it might interact with certain proteins or enzymes in the body. Without more information, though, it’s impossible to say for sure .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug, for example, future research might focus on testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

diethyl 2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O5S/c1-3-33-26(31)23-20-15-16-29(27(32)34-4-2)17-21(20)35-25(23)28-24(30)22(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,22H,3-4,15-17H2,1-2H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCGWOYIWEIOFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)OCC)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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